

# Unraveling the Stereospecific Pharmacology of C75 Enantiomers: A Technical Guide

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## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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An in-depth analysis of the distinct pharmacological properties of the (+) and (-) enantiomers of C75, a potent modulator of fatty acid metabolism, reveals a stereospecific separation of anti-tumor and anorectic effects. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core pharmacologic properties, experimental methodologies, and affected signaling pathways of these enantiomers.

C75, a synthetic alpha-methylene-gamma-butyrolactone, has garnered significant interest for its potent inhibition of fatty acid synthase (FAS), an enzyme overexpressed in many cancer types. However, its therapeutic potential has been hampered by a significant side effect: anorexia and weight loss. Groundbreaking research into the stereochemistry of C75 has elucidated that its pharmacological activities are enantiomer-specific. The (-)-C75 enantiomer is primarily responsible for the desired anti-tumor effects, while the (+)-C75 enantiomer mediates the anorectic and weight-loss properties. This stereospecificity opens new avenues for the development of targeted therapies with improved therapeutic indices.

## Core Pharmacologic Properties: A Tale of Two Enantiomers

The differential effects of the C75 enantiomers stem from their selective interactions with key enzymes in fatty acid metabolism. (-)-C75 is a potent inhibitor of fatty acid synthase (FAS), the enzyme responsible for de novo fatty acid synthesis. In contrast, the (+)-C75 enantiomer, primarily through its coenzyme A (CoA) derivative, inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation.<sup>[1]</sup>

This selective inhibition leads to distinct downstream cellular consequences. Inhibition of FAS by (-)-C75 disrupts the production of fatty acids required for cancer cell proliferation and membrane synthesis, ultimately leading to cytotoxicity and apoptosis.[\[1\]](#) Conversely, the inhibition of CPT1 in the hypothalamus by (+)-C75 is believed to be the primary mechanism behind the observed anorexia and weight loss associated with the racemic mixture of C75.[\[1\]](#)

## Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory and cytotoxic activities of the C75 enantiomers.

Table 1: Inhibitory Activity of C75 Enantiomers

Enantiomer	Target Enzyme	IC50 Value
Racemic ( $\pm$ )-C75	Fatty Acid Synthase (FAS)	~15.53 $\mu$ M - 32.43 $\mu$ M <a href="#">[1][2]</a>
(-)-C75-CoA	Carnitine Palmitoyltransferase 1A (CPT1A)	> 50 $\mu$ M
Racemic C75-CoA	Carnitine Palmitoyltransferase 1 (CPT1)	In the same range as etomoxiryl-CoA <a href="#">[3]</a>

Table 2: Cytotoxicity of C75 Enantiomers in Cancer Cell Lines

Cell Line	Cancer Type	Enantiomer	IC50 Value
PC-3	Prostate Cancer	Racemic ( $\pm$ )-C75	~35 $\mu$ M <a href="#">[4]</a>
LNCaP	Prostate Cancer	Racemic ( $\pm$ )-C75	~50 $\mu$ M <a href="#">[4]</a>
A375	Melanoma	Racemic ( $\pm$ )-C75	32.43 $\mu$ M <a href="#">[1]</a>

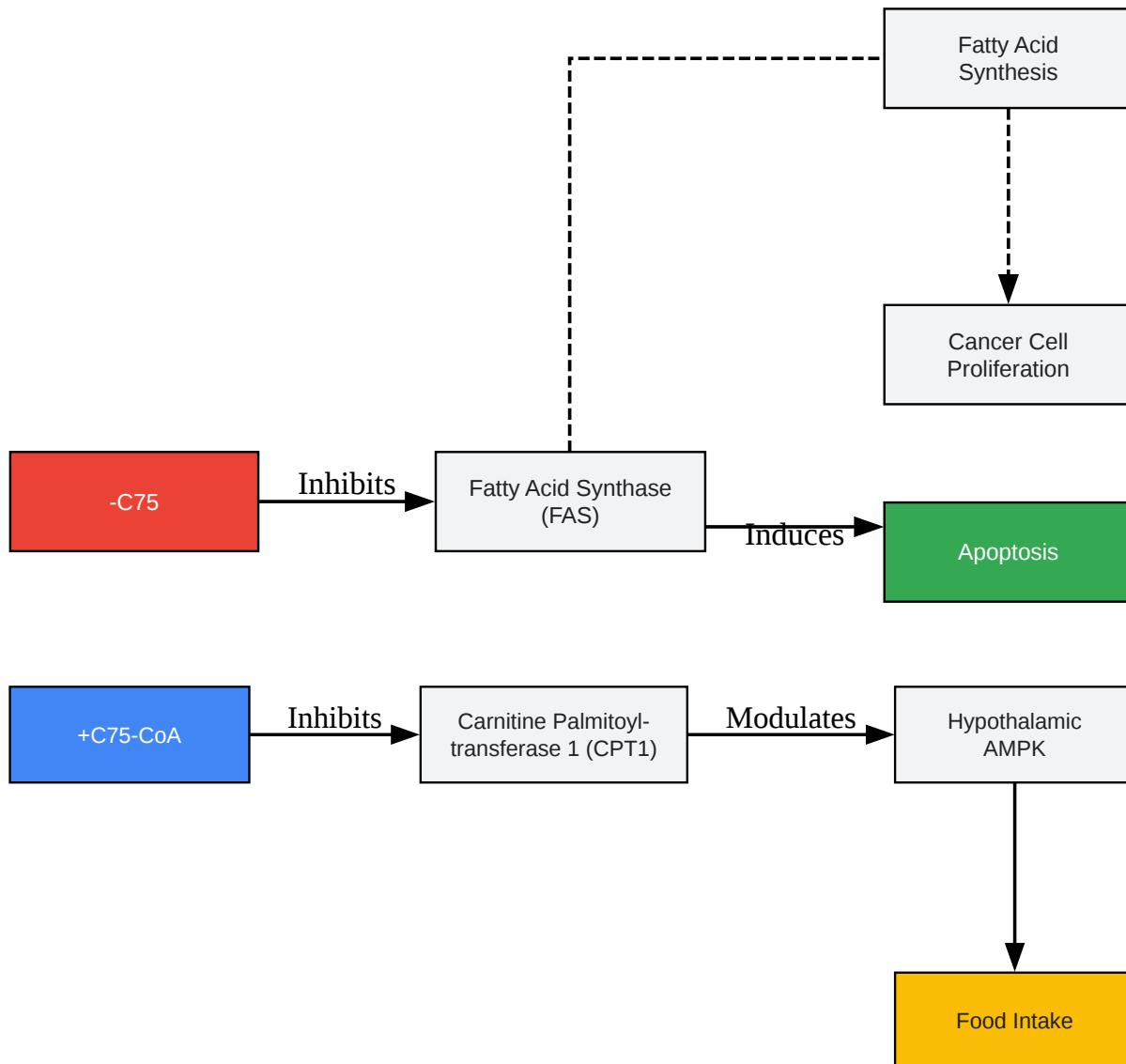
Note: Specific IC50 values for the individual enantiomers against a broader range of cancer cell lines are not consistently reported in the public domain.

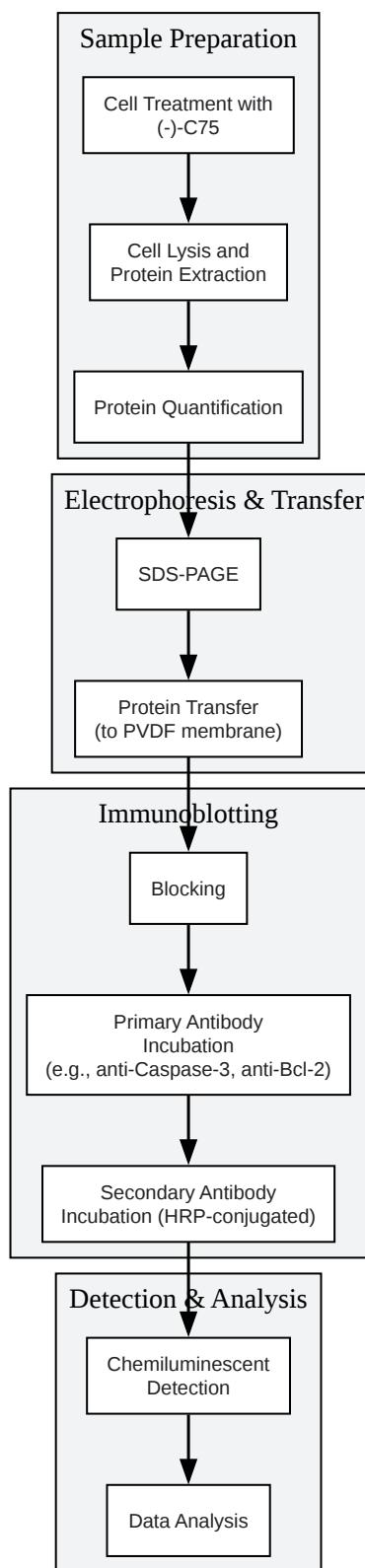
## Key Signaling Pathways and Mechanisms of Action

The distinct pharmacological effects of the C75 enantiomers are mediated through their modulation of key metabolic and signaling pathways.

## (-)-C75: Induction of Apoptosis in Cancer Cells

The anti-tumor activity of (-)-C75 is primarily driven by the inhibition of FAS, leading to a cascade of events culminating in apoptosis. The disruption of fatty acid synthesis is thought to induce cellular stress and activate the intrinsic apoptotic pathway.



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